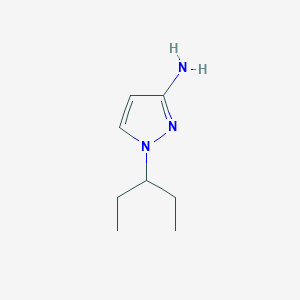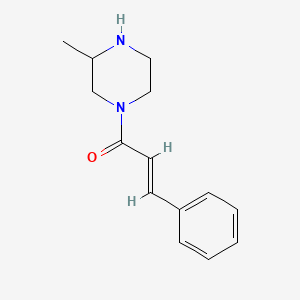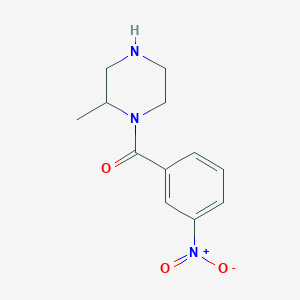
2-Hydroxy-5-iodo-N-p-tolyl-benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxy-5-iodo-N-p-tolyl-benzamide (HITB) is a synthetic compound with a wide variety of applications in scientific research. HITB is a versatile compound that has been used in a variety of fields, ranging from organic synthesis to biochemistry. In
Aplicaciones Científicas De Investigación
2-Hydroxy-5-iodo-N-p-tolyl-benzamide has numerous applications in scientific research. It has been used in organic synthesis to produce a variety of compounds, including pharmaceuticals and other biologically active compounds. 2-Hydroxy-5-iodo-N-p-tolyl-benzamide has also been used in biochemistry to study the structure and function of proteins and other biomolecules. In addition, 2-Hydroxy-5-iodo-N-p-tolyl-benzamide has been used in the study of cell signaling pathways and the regulation of gene expression.
Mecanismo De Acción
The mechanism of action of 2-Hydroxy-5-iodo-N-p-tolyl-benzamide is not fully understood. However, it is believed that 2-Hydroxy-5-iodo-N-p-tolyl-benzamide acts as an inhibitor of certain enzymes, such as tyrosine kinases and phosphatases. In addition, 2-Hydroxy-5-iodo-N-p-tolyl-benzamide is thought to interfere with the binding of certain proteins to DNA, which can lead to changes in gene expression.
Biochemical and Physiological Effects
2-Hydroxy-5-iodo-N-p-tolyl-benzamide has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that 2-Hydroxy-5-iodo-N-p-tolyl-benzamide can inhibit the growth of cancer cells and induce apoptosis. In addition, 2-Hydroxy-5-iodo-N-p-tolyl-benzamide has been shown to reduce inflammation and oxidative stress. Furthermore, 2-Hydroxy-5-iodo-N-p-tolyl-benzamide has been shown to have anti-bacterial, anti-viral, and anti-fungal activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Hydroxy-5-iodo-N-p-tolyl-benzamide has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and it is stable under a wide range of conditions. In addition, 2-Hydroxy-5-iodo-N-p-tolyl-benzamide can be used in a variety of experiments, including those involving cell culture and animal models. However, 2-Hydroxy-5-iodo-N-p-tolyl-benzamide also has some limitations. For example, it is not soluble in water, and it is not very stable in acidic conditions.
Direcciones Futuras
2-Hydroxy-5-iodo-N-p-tolyl-benzamide has numerous potential applications in the future. It could be used to study the effects of different drugs on cell signaling pathways and gene expression. In addition, 2-Hydroxy-5-iodo-N-p-tolyl-benzamide could be used to develop new drugs for the treatment of cancer and other diseases. Furthermore, 2-Hydroxy-5-iodo-N-p-tolyl-benzamide could be used to study the mechanisms of action of existing drugs, as well as to develop new drugs. Finally, 2-Hydroxy-5-iodo-N-p-tolyl-benzamide could be used to study the effects of environmental toxins on human health.
Métodos De Síntesis
2-Hydroxy-5-iodo-N-p-tolyl-benzamide can be synthesized using a variety of methods. The most commonly used method involves the reaction of p-tolyl bromide with hydroxylamine hydrochloride in the presence of sodium iodide in acetonitrile. This reaction produces 2-hydroxy-5-iodo-N-p-tolyl-benzamide, along with other byproducts. Other methods for synthesizing 2-Hydroxy-5-iodo-N-p-tolyl-benzamide involve the reaction of p-tolyl bromide with hydroxylamine hydrochloride in the presence of sodium iodide in acetonitrile, the reaction of p-tolyl bromide with hydroxylamine hydrochloride in the presence of sodium iodide in ethanol, and the reaction of p-tolyl bromide with hydroxylamine hydrochloride in the presence of sodium iodide in dimethyl sulfoxide.
Propiedades
IUPAC Name |
2-hydroxy-5-iodo-N-(4-methylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12INO2/c1-9-2-5-11(6-3-9)16-14(18)12-8-10(15)4-7-13(12)17/h2-8,17H,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJIYUFGXIDULBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)I)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12INO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy-5-iodo-N-p-tolyl-benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Ethoxy-4-[(propylamino)methyl]phenol hydrochloride](/img/structure/B6416114.png)
![3,5-Dibromo-1-{[4-chloro-3-(trifluoromethyl)phenyl]methyl}-1H-1,2,4-triazole](/img/structure/B6416118.png)

amine hydrochloride](/img/structure/B6416135.png)


![2,6-Dimethoxy-4-{[(prop-2-en-1-yl)amino]methyl}phenol hydrochloride](/img/structure/B6416150.png)
![4-Bromo-2-{[(prop-2-en-1-yl)amino]methyl}phenol hydrochloride](/img/structure/B6416151.png)
amine hydrochloride](/img/structure/B6416162.png)
![2-Ethoxy-6-[(propylamino)methyl]phenol hydrochloride](/img/structure/B6416172.png)


